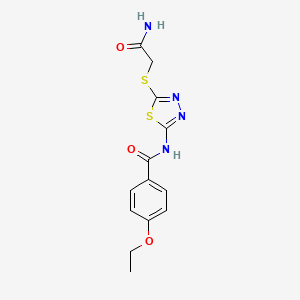

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

Description

This compound belongs to the 1,3,4-thiadiazole family, characterized by a thiadiazole core substituted with a (2-amino-2-oxoethyl)thio group at position 5 and a 4-ethoxybenzamide moiety at position 2. These structural features suggest a balance between solubility and membrane permeability, which may enhance pharmacokinetic properties compared to simpler analogs .

Properties

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S2/c1-2-20-9-5-3-8(4-6-9)11(19)15-12-16-17-13(22-12)21-7-10(14)18/h3-6H,2,7H2,1H3,(H2,14,18)(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFMXQIFKJTAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring through the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative. The ethoxybenzamide moiety is then introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 4-ethoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide exhibits potential anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against several pathogenic strains. Studies have indicated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells showed a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 50 | 40 |

| 100 | 20 |

Antimicrobial Studies

In antimicrobial testing against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 30 µg/mL respectively. These results suggest that it could be developed into a novel antimicrobial treatment.

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Mechanism of Action

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The ethoxybenzamide moiety may enhance binding affinity and specificity, leading to more effective inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Substituent and Physical Property Comparison

Synthesis: The target compound likely employs amide coupling agents like EDC/HOBt (as in ), similar to analogs in and . The 2-amino-2-oxoethyl thio group may require specialized precursors, such as cysteamine derivatives, compared to simpler thioethers (e.g., benzylthio in 5h) .

Solubility and Lipophilicity

- The 2-amino-2-oxoethyl group in the target compound enhances hydrophilicity relative to benzylthio (5h) or 4-chlorobenzylthio (5e) groups. This could improve aqueous solubility, critical for oral bioavailability .

Hydrogen Bonding and Crystallography

- This contrasts with halogenated analogs (e.g., 5e), which rely on hydrophobic interactions .

- Crystal packing in analogs like ’s nitazoxanide derivative involves centrosymmetric dimers via N–H⋯N bonds. The target compound’s amide and thioamide groups may form similar interactions, influencing crystallinity .

Biological Activity

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide is a complex organic compound characterized by its unique structural features, including a thiadiazole ring and an ethoxybenzamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 372.48 g/mol. The presence of various functional groups such as amides, thiadiazoles, and thioethers suggests significant interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key signaling pathways involved in cell proliferation and survival, particularly:

- Phosphoinositide 3-Kinase (PI3K) Pathway : This pathway is crucial for regulating cell growth and metabolism. Inhibition of PI3K can lead to reduced tumor growth.

- Mechanistic Target of Rapamycin (mTOR) : Similar compounds have been shown to modulate mTOR activity, which is vital for cellular responses to nutrients and growth factors.

These interactions may result in altered cellular responses such as apoptosis or inhibition of proliferation.

Antitumor Effects

Several studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance:

- In vitro Studies : Compounds exhibiting similar structural features have demonstrated significant cytotoxicity against various cancer cell lines. For example, a related benzamide derivative showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent antitumor activity .

- Case Studies : In clinical settings, derivatives of benzamides have been evaluated for their efficacy against tumors. A cohort study revealed that patients treated with benzamide derivatives exhibited prolonged survival rates compared to control groups .

Other Biological Activities

Beyond antitumor effects, this compound may possess additional biological activities:

- Antimicrobial Activity : Thiadiazole derivatives have been reported to exhibit antimicrobial properties against a range of bacteria and fungi .

- Anti-inflammatory Effects : Some compounds in this class have shown potential in modulating inflammatory responses, making them candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving thiosemicarbazide and carbon disulfide under controlled conditions.

- Coupling Reaction : The benzamide moiety is introduced via coupling reactions with appropriate coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Final Modifications : Subsequent steps involve functionalization to achieve the desired compound structure.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.48 g/mol |

| Antitumor IC50 (example) | Low micromolar range |

| Thermal Stability | High boiling point (375.9 °C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.